2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid
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Overview
Description
2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid is a complex organic compound characterized by its multiple functional groups, including amines, carbonyls, and brominated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the thioxomethyl and trifluoromethyl groups. The final steps involve the bromination of the benzoic acid ring and the coupling of the various intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-pressure reactors, and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions would be critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or brominated groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or amine groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its brominated aromatic rings could be of interest in the design of bioactive molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[[[(1R,2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]cyclohexyl]amino]carbonyl]-3,4,5,6-tetrabromobenzoic acid include other brominated aromatic compounds, trifluoromethylated amines, and thioxomethyl derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of multiple bromine atoms, trifluoromethyl groups, and a thioxomethyl moiety makes it a versatile molecule for various scientific and industrial purposes.
Properties
Molecular Formula |
C23H17Br4F6N3O3S |
---|---|
Molecular Weight |
849.1 g/mol |
IUPAC Name |
2-[[(1R,2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]carbamoyl]-3,4,5,6-tetrabromobenzoic acid |
InChI |
InChI=1S/C23H17Br4F6N3O3S/c24-15-13(14(20(38)39)16(25)18(27)17(15)26)19(37)35-11-3-1-2-4-12(11)36-21(40)34-10-6-8(22(28,29)30)5-9(7-10)23(31,32)33/h5-7,11-12H,1-4H2,(H,35,37)(H,38,39)(H2,34,36,40)/t11-,12-/m1/s1 |
InChI Key |
SDFMEVFOGNEURX-VXGBXAGGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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